5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with a quinolin-8-ylsulfonyl-piperidinylmethyl group at position 5 and a thiophen-3-yl group at position 3. The quinoline moiety is known for enhancing binding affinity to biological targets like kinases, while the thiophene group contributes to electronic and solubility properties.
Properties
IUPAC Name |
5-[(1-quinolin-8-ylsulfonylpiperidin-3-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c26-30(27,18-7-1-5-16-6-2-9-22-20(16)18)25-10-3-4-15(13-25)12-19-23-21(24-28-19)17-8-11-29-14-17/h1-2,5-9,11,14-15H,3-4,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQDZOABSFECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CC4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the sulfonylated quinoline.
Oxadiazole Ring Formation: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Thiophene Introduction: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline or oxadiazole rings, potentially leading to the formation of dihydroquinoline or reduced oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of quinoline and thiophene moieties enhances the biological activity against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
2. Antimicrobial Properties
Compounds similar to 5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group is particularly noteworthy for its ability to inhibit bacterial growth, suggesting potential applications in treating bacterial infections .
3. Neurological Disorders
The piperidine and quinoline components are known for their neuroprotective effects. Investigations into related compounds have shown promise in treating neurological disorders such as Alzheimer's disease by modulating neurotransmitter systems and providing neuroprotection against oxidative stress .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), enhancing device performance and efficiency .
2. Sensors
Due to its chemical reactivity and stability, this compound can be employed in sensor technology. It has potential applications in the detection of environmental pollutants or biomolecules through fluorescence or electrochemical methods, leveraging its unique structural features .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various oxadiazole derivatives, including those with quinoline substitutions. The results indicated that specific structural modifications led to enhanced cytotoxicity against breast cancer cell lines, highlighting the importance of functional groups in determining biological activity .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of sulfonamide-containing compounds, researchers found that those with thiophene rings exhibited superior antimicrobial properties against Gram-positive bacteria. This study underscores the potential of modifying existing frameworks to improve therapeutic efficacy .
Mechanism of Action
The mechanism of action of 5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes, receptors, and ion channels. The quinoline moiety, for example, is known to interact with DNA and enzymes, while the piperidine ring may modulate receptor activity. The oxadiazole and thiophene groups could contribute to the compound’s overall bioactivity by facilitating interactions with biological membranes and proteins.
Comparison with Similar Compounds
Structural Analogues with Quinolin-8-ylsulfonyl Groups
Key Compounds :
- 5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole
- 5-(3,5-Dichlorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole
Activity :
These derivatives exhibit IC₅₀ values ranging from 4.13 ± 0.64 μM to 29.23 ± 1.01 μM against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, outperforming the standard drug erlotinib in EGFR inhibition .
Comparison with Target Compound: The target compound replaces the 4-fluorophenyl or dichlorophenyl group with a thiophen-3-yl moiety. However, the absence of halogen substituents (e.g., fluorine or chlorine) could reduce electrophilic reactivity, which is critical for covalent EGFR inhibition in some analogs .
Oxadiazoles with Thiophen-3-yl Substitutions
Key Compound :
- 5-(1-(4-Hydroxyphenyl)ethyl)-3-(4-(thiophen-3-yl)phenyl)-1,2,4-oxadiazole
Properties: Purified via HPLC (MeOH/H₂O, 80:20), this compound shares the thiophen-3-yl group with the target molecule. The 4-hydroxyphenyl group increases polarity, suggesting improved aqueous solubility compared to the target’s quinoline-piperidine system .
Comparison: The target compound’s quinolin-8-ylsulfonyl-piperidinylmethyl substituent likely enhances blood-brain barrier penetration due to increased lipophilicity, making it more suitable for targeting central nervous system cancers.
Antiviral Oxadiazole Derivatives
Key Compounds :
- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)
Their 4-pyridyl and phenylethyl-pyrrolidinyl groups contrast with the target’s thiophene and quinoline systems .
Comparison: The target compound’s thiophen-3-yl and quinolinylsulfonyl groups suggest a divergent therapeutic focus (anticancer vs. antiviral), highlighting how minor structural changes redirect biological activity.
Piperidine-Modified Oxadiazoles
Key Compounds :
- 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- 3-Isobutyl-5-(piperidin-3-yl)-1,2,4-oxadiazole
Properties :
These derivatives, listed by a chemical supplier, feature simplified piperidine substitutions. The absence of sulfonyl or aromatic groups reduces molecular weight but may limit target specificity .
Comparison: The target compound’s quinolin-8-ylsulfonyl group introduces a bulky, planar structure that likely improves kinase binding compared to smaller alkyl substituents in these analogs.
Key Findings and Implications
- Quinolin-8-ylsulfonyl Group: Critical for EGFR inhibition, as seen in derivatives.
- Thiophen-3-yl vs. Aryl Groups : Thiophene may enhance solubility and π-interactions compared to halogenated phenyl groups, though this requires experimental validation.
- Piperidine vs.
Biological Activity
The compound 5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole represents a novel class of 1,2,4-oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structure and Synthesis
The compound features a unique structure combining a quinoline moiety with a piperidine and thiophene ring, linked through an oxadiazole scaffold. The synthesis typically involves the reaction of appropriate quinoline and piperidine derivatives with thiophene and oxadiazole precursors under controlled conditions to yield the target compound.
Antimicrobial Activity
- General Findings : Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial activity. Specifically, derivatives have shown efficacy against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to inhibit key bacterial enzymes or disrupt cellular membranes.
- Case Studies :
Anticancer Activity
- Cytotoxic Effects : The compound has shown promising cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazoles have been reported to induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Mechanism of Action : Flow cytometry assays revealed that these compounds can activate apoptotic pathways by increasing p53 expression and caspase activity .
- Comparative Studies :
Other Pharmacological Properties
- Anti-inflammatory and Analgesic Effects : Several studies indicate that oxadiazole derivatives possess anti-inflammatory properties, which may contribute to their overall therapeutic profile .
- Antidiabetic Activity : Some derivatives have also been explored for their potential antidiabetic effects, showcasing a broad spectrum of biological activities that warrant further investigation .
Data Tables
| Biological Activity | Compound Reference | Efficacy |
|---|---|---|
| Antimicrobial | Peraman et al. | Stronger than ciprofloxacin |
| Anticancer | MDPI Study | Comparable to doxorubicin |
| Anti-inflammatory | Various Studies | Significant reduction in inflammation markers |
Q & A
Q. What are the standard synthetic routes for preparing 5-((1-(quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole?
Methodological Answer: The synthesis typically involves coupling quinoline-8-sulfonyl chloride with a piperidine intermediate, followed by cyclization to form the 1,2,4-oxadiazole core. A key step is the reaction of a nitrile precursor with hydroxylamine under basic conditions to form the oxadiazole ring . For the thiophene moiety, Suzuki-Miyaura cross-coupling or direct substitution on pre-functionalized intermediates is commonly employed . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to avoid side products like triazine byproducts .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry and substituent positions, particularly distinguishing between oxadiazole and isomeric thiadiazole structures .
- IR Spectroscopy : Identifies functional groups such as sulfonyl (S=O, ~1350–1150 cm) and oxadiazole (C=N, ~1600 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing; SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of the compound’s electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, aiding in rational drug design. For example, the electron-withdrawing sulfonyl group lowers LUMO energy, increasing reactivity toward nucleophilic attack . Molecular docking studies can model interactions with biological targets (e.g., enzymes), guiding structural optimization .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Structural Analog Screening : Compare activity of derivatives with varied substituents (e.g., replacing thiophene with pyridine) to isolate pharmacophoric motifs .
- Assay Standardization : Control variables like cell line viability, solvent (DMSO concentration), and incubation time to reduce variability .
- Data Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell proliferation) to confirm mechanisms .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylations) improve efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
- Workup Protocols : Liquid-liquid extraction or column chromatography removes unreacted starting materials; recrystallization from ethanol/water mixtures enhances purity .
Q. What crystallographic techniques resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and torsion angles. For example, the dihedral angle between the quinoline and oxadiazole rings influences π-π stacking .
- Twinned Data Refinement : SHELXL handles twinning or disorder in crystals, common in sulfonamide-containing compounds .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) to explain packing motifs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility and stability?
Methodological Answer:
- pH-Dependent Studies : Solubility often varies with pH due to protonation of the piperidine nitrogen or sulfonyl group. Conduct experiments in buffered solutions (pH 1–13) .
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via HPLC. Oxadiazoles are prone to hydrolysis under acidic conditions, requiring stabilized formulations .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial or anticancer potential?
Methodological Answer:
- MIC Assays : Determine minimum inhibitory concentrations against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- MTT/PrestoBlue Assays : Quantify cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition Studies : Target specific proteins (e.g., topoisomerase II for anticancer activity) using fluorometric or colorimetric substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
